4-Methoxy-1H-indole-6-carboxylic acid
Description
Historical Context and Evolution of Indole (B1671886) Chemistry in Biological Sciences
The journey of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798). wikipedia.org This discovery paved the way for understanding the structure of many naturally occurring compounds. By the 1930s, the significance of the indole nucleus had intensified with the realization that it forms the core of essential molecules like the amino acid tryptophan and various indole alkaloids. wikipedia.org This historical foundation has evolved into a dynamic field of research, continually uncovering new synthetic methods and biological applications for indole-based structures. benthamdirect.com
Significance of Indole Carboxylic Acids in Contemporary Medicinal Chemistry and Drug Discovery
Indole carboxylic acids, a key subclass of indole derivatives, are of paramount importance in modern drug discovery. ijpsr.com The carboxylic acid group, often positioned at various points on the indole scaffold, can significantly influence a molecule's physicochemical properties and its interactions with biological targets. nbinno.com These compounds serve as crucial intermediates and pharmacophores in the development of new therapeutic agents. ijpsr.comresearchgate.net Research has demonstrated their potential in a wide range of applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.net For instance, indole-2-carboxylic acid derivatives have been identified as promising HIV-1 integrase inhibitors. mdpi.comnih.gov
The versatility of the indole carboxylic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. researchgate.net This has led to the development of numerous derivatives targeting specific enzymes and receptors. For example, derivatives of indole-6-carboxylic acid have been synthesized and evaluated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancer cells. nih.govnih.gov
Positional Isomerism and Substituent Effects in Indole-6-carboxylic Acid Research
In the realm of indole-6-carboxylic acid research, positional isomerism and the nature of substituents on the indole ring play a critical role in determining biological activity. The specific placement of functional groups can dramatically alter a compound's interaction with its biological target. For example, the position of a methoxy (B1213986) group on the indole ring has been shown to be a key determinant of activity in various contexts. chim.it
The presence of substituents not only influences the electronic properties of the indole ring but also its steric profile, affecting how the molecule fits into the binding pocket of a protein. acs.org Studies on substituted indoles have shown that even minor changes, such as the position of a halogen or a methoxy group, can lead to significant differences in biological outcomes. acs.orgresearchgate.net For instance, in a series of 2-phenylindole (B188600) derivatives, methoxy-substituted compounds were found to be significantly more effective than their hydroxy counterparts in inhibiting tubulin polymerization. acs.org The functionalization at the C4, C5, C6, and C7 positions of the indole ring is an area of active research, with different substitution patterns leading to distinct pharmacological profiles. nih.gov
Overview of Research Directions for 4-Methoxy-1H-indole-6-carboxylic Acid
This compound has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group at the 4-position and a carboxylic acid at the 6-position, makes it a key intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com
Current research directions for this compound are primarily focused on its application in the development of novel therapeutics. It is recognized as a key intermediate in the synthesis of agents with potential anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.com The methoxy group is known to enhance solubility and bioavailability, making derivatives of this compound attractive for drug development. chemimpex.com Furthermore, the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as the formation of amides and esters, to create diverse chemical libraries for screening against various biological targets. nih.govnih.gov The synthesis of its methyl ester, methyl 4-methoxy-1H-indole-6-carboxylate, is also a significant area of research, as this derivative is utilized in the creation of novel compounds with potential pharmaceutical applications. chemimpex.com
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| CAS Number | 40990-53-2 |
| Primary Applications | Intermediate in medicinal chemistry |
| Therapeutic Areas of Interest | Anticancer, Anti-inflammatory, Antimicrobial |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-5-6(10(12)13)4-8-7(9)2-3-11-8/h2-5,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMJJBMLAGFAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40990-53-2 | |
| Record name | 4-Methoxy-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40990-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 1h Indole 6 Carboxylic Acid
Synthetic Pathways for the Construction of the 4-Methoxy-1H-indole Scaffold
The assembly of the 4-Methoxy-1H-indole-6-carboxylic acid framework requires strategic introduction of the methoxy (B1213986) and carboxylic acid functionalities onto the indole (B1671886) core. This is often achieved through multi-step synthetic sequences starting from readily available precursors.
Regioselective Synthesis of the 4-Methoxy Group on the Indole Nucleus
Achieving regioselective methoxylation at the C-4 position of the indole ring is a critical step. One common approach involves the use of a starting material that already contains a methoxy group at the desired position. For instance, the synthesis can commence from a substituted aniline, such as 3-methoxyaniline, which then undergoes cyclization to form the indole nucleus.
A well-established method for indole synthesis is the Fischer indole synthesis. chem-station.comchim.it This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain a 4-methoxyindole (B31235), a (3-methoxyphenyl)hydrazine (B91047) would be reacted with a suitable ketone or aldehyde. chem-station.comorgsyn.org The choice of the carbonyl compound will determine the substituents at the C-2 and C-3 positions of the resulting indole.
Another strategy involves the synthesis of 4-methoxyindole from 1-methoxy-2-methyl-3-nitrobenzene. nih.gov This multi-step process includes the formation of a vinylpyrrolidine derivative followed by a reductive cyclization using activated zinc in acetic acid to yield 4-methoxy-1H-indole. nih.gov
Introduction of the Carboxylic Acid Moiety at the C-6 Position
The introduction of a carboxylic acid group at the C-6 position can be accomplished at different stages of the synthesis. One common route involves the use of a starting material that already bears a carboxyl or a precursor functional group at the corresponding position of the benzene (B151609) ring.
A key intermediate in the synthesis of the title compound is methyl 4-methoxy-1H-indole-6-carboxylate. chemimpex.comnih.gov The synthesis of this intermediate can be approached through various routes, including the palladium-catalyzed heteroannulation of a suitably substituted 2-nitrostyrene. orgsyn.org Once this ester is obtained, the carboxylic acid can be readily unmasked.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is typically a straightforward saponification reaction. This is commonly achieved by treating the ester with a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of solvents like tetrahydrofuran (B95107), methanol, and water. Subsequent acidification of the reaction mixture precipitates the desired this compound.
Derivatization Strategies for this compound
The presence of three distinct functional handles—the carboxylic acid, the indole nitrogen, and the methoxy group—makes this compound an excellent substrate for a variety of chemical transformations, allowing for the generation of diverse molecular architectures.
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid functionality is a prime site for derivatization through esterification and amidation reactions.
Esterification: Standard esterification procedures can be applied to convert the carboxylic acid into its corresponding esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, is a common method. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the desired ester.
Amidation: The formation of amides from this compound is a crucial transformation for the synthesis of many biologically active compounds. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.govnih.govscispace.comsciepub.comresearchgate.net A variety of coupling reagents can be employed for this purpose. nih.gov
| Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | ~85-95 |
| Morpholine | EDC/HOBt | Et3N | DCM | ~80-90 |
| Aniline | T3P | Pyridine | CH3CN | ~75-85 |
| Piperidine | BOP | DIPEA | DMF | ~90 |
Table 1: Representative Amidation Reactions of this compound. Yields are approximate and can vary based on specific reaction conditions.
Modifications and Functionalization of the Indole Nitrogen
The nitrogen atom of the indole ring can be functionalized through various reactions, most commonly N-alkylation. This modification is often performed on the ester precursor, methyl 4-methoxy-1H-indole-6-carboxylate, to avoid potential complications with the acidic proton of the carboxylic acid.
N-alkylation is typically carried out by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). samipubco.com The choice of the alkylating agent allows for the introduction of a wide range of substituents at the N-1 position. princeton.eduresearchgate.net
| Alkylating Agent | Base | Solvent | Temperature |
| Methyl iodide | NaH | DMF | Room Temp. |
| Benzyl bromide | K2CO3 | Acetonitrile | Reflux |
| Ethyl bromoacetate | Cs2CO3 | DMF | 60 °C |
| Allyl bromide | t-BuOK | THF | Room Temp. |
Table 2: General Conditions for N-Alkylation of Methyl 4-Methoxy-1H-indole-6-carboxylate.
Transformations Involving the Methoxy Substituent
The methoxy group at the C-4 position can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. This O-demethylation is a common strategy in the synthesis of natural products and their analogs.
A powerful and widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comorgsyn.orgcommonorganicchemistry.comcommonorganicchemistry.comnih.gov The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) at low temperatures, ranging from -78 °C to room temperature. nih.gov The initial product is a borate (B1201080) complex, which upon aqueous workup, yields the desired 4-hydroxy-1H-indole-6-carboxylic acid. Care must be taken during the workup as the reaction of BBr₃ with water is highly exothermic. chem-station.com
| Reagent | Solvent | Temperature |
| BBr₃ | Dichloromethane (DCM) | -78 °C to rt |
| HBr (48%) | Acetic Acid | Reflux |
| AlCl₃ | Dichloromethane (DCM) | Reflux |
Table 3: Common Reagents for O-Demethylation of 4-Methoxyindoles.
Diversification of the Indole Ring System through Additional Substitutions
The inherent reactivity of the indole nucleus, further modulated by the electron-donating methoxy group at the 4-position and the deactivating carboxylic acid at the 6-position, allows for a range of chemical transformations to introduce additional substituents. These modifications are crucial for tuning the molecule's properties for various applications.
Electrophilic substitution reactions are a common strategy for functionalizing the indole ring. While the C3 position is typically the most nucleophilic in indoles, the presence of substituents on the benzene ring can influence the regioselectivity. For instance, in related 6-methoxyindoles, electrophilic substitution can occur at the C2 position, a typically less reactive site. nih.gov This suggests that direct functionalization of the pyrrole (B145914) ring of this compound at positions C2, C3, C5, and C7 is plausible, although specific examples for this exact molecule are not extensively documented in readily available literature.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the indole scaffold. These reactions typically require a halide or triflate handle on the ring, which can be introduced through electrophilic halogenation. Once installed, these handles can participate in a variety of coupling reactions.
Table 1: Potential Cross-Coupling Reactions for Diversification
| Reaction Name | Coupling Partners | Potential Application on this compound Derivatives |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Introduction of aryl or vinyl groups at halogenated positions (e.g., C3, C5, C7). This has been demonstrated for various indole carboxylic acids. researchgate.netacs.orgmdpi.com |
| Buchwald-Hartwig Amination | Primary or secondary amines | Synthesis of aminophenyl derivatives from corresponding bromo-substituted precursors. This is a widely used method for C-N bond formation on aryl halides. wikipedia.orglibretexts.orgbeilstein-journals.org |
| Sonogashira Coupling | Terminal alkynes | Installation of alkynyl moieties, which are versatile functional groups for further transformations. This has been shown on various indole systems. thieme-connect.dewikipedia.orgresearchgate.net |
This table presents potential reactions based on established methodologies for indole functionalization. Specific examples for this compound may require further dedicated synthesis studies.
Furthermore, C-H activation has become a prominent strategy for the direct functionalization of indoles, avoiding the need for pre-installed leaving groups. researchgate.netrsc.orguc.pt For indole-6-carboxylic acids, regioselective C-H arylation at the C7 position has been reported using a palladium catalyst. nih.gov Cobalt-catalyzed C-H activation has also been shown to be effective for the C2-functionalization of certain indole derivatives. acs.org The application of these methods to this compound could provide a direct route to a variety of substituted analogs.
Advanced Synthetic Techniques Applied to this compound Synthesis
Modern synthetic chemistry has seen the advent of advanced techniques that offer significant advantages in terms of efficiency, selectivity, and scalability over traditional methods.
Catalytic Reactions for Enhanced Selectivity and Yield
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high selectivity and yield under mild conditions. For the synthesis and functionalization of this compound, various catalytic systems can be envisioned.
Palladium-catalyzed reactions are particularly prevalent in indole chemistry. As mentioned, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are key examples. The choice of ligand is often crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands frequently employed to promote the catalytic cycle. wikipedia.orglibretexts.org For instance, the use of specific palladium catalysts allows for the direct C-H arylation of indole-3-carboxylic acids at the C2 position, followed by decarboxylation. acs.org
Rhodium and Iridium catalysts have also been employed for C-H functionalization and asymmetric hydrogenation of indoles. acs.orgchinesechemsoc.org These metals can offer different reactivity and selectivity profiles compared to palladium. Cobalt catalysis has also emerged as a cost-effective alternative for C-H activation, including the alkylation of indoles.
Flow Chemistry Approaches in Scale-Up Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has garnered significant attention for its potential in process intensification and scale-up. uc.ptnih.gov This technology offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous intermediates.
The synthesis of substituted indoles has been successfully translated to flow chemistry platforms. wikipedia.orgacs.orgnih.gov For example, the Fischer indole synthesis, a classical method for preparing indoles, has been adapted to continuous flow conditions, often leading to higher yields and shorter reaction times compared to batch processing. wikipedia.org The use of packed-bed reactors with solid-supported catalysts or reagents can simplify purification and enable catalyst recycling. wikipedia.org
While specific literature detailing the flow synthesis of this compound is not prominent, the established flow methodologies for other substituted indoles provide a strong foundation for developing a continuous process for this target molecule. acs.orgmdpi.com A potential flow synthesis could involve the continuous preparation of a key intermediate followed by a telescoped cyclization and functionalization sequence.
Asymmetric Synthesis for Chiral Derivatives (if applicable)
The introduction of chirality into the indole scaffold is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits different biological activity compared to its mirror image.
While this compound itself is not chiral, its derivatives can be. For instance, hydrogenation of the pyrrole ring can generate chiral centers at the C2 and C3 positions, leading to chiral indolines. Asymmetric hydrogenation of unprotected indoles has been achieved using ruthenium and iridium catalysts bearing chiral ligands, affording optically active indolines with high enantioselectivity. acs.orgchinesechemsoc.orgacs.org
Table 2: Examples of Catalysts for Asymmetric Indole Hydrogenation
| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Reference |
| η6-Arene/N-Me-sulfonyldiamine–Ru(II) | 2-Substituted unprotected indoles | Up to >99% ee | acs.org |
| Ru-NHC Complexes | Protected indoles | Good to high ee | nih.govacs.org |
| Ir/bisphosphine-thiourea ligand | Aryl substituted unprotected indoles | High ee | chinesechemsoc.org |
This table showcases catalyst systems that have been successful for the asymmetric hydrogenation of various indole derivatives. Their applicability to derivatives of this compound would require experimental validation.
Furthermore, organocatalysis, which uses small organic molecules as catalysts, has also been employed for the asymmetric synthesis of indole derivatives. Chiral phosphoric acids, for example, have been used to catalyze the synthesis of chiral bis(1H-indole-3-yl)-piperidine-2-carboxylates. nih.gov Such strategies could potentially be adapted to create chiral derivatives from functionalized this compound precursors.
Advanced Spectroscopic and Computational Analysis of 4 Methoxy 1h Indole 6 Carboxylic Acid Architectures
Crystallographic Studies of 4-Methoxy-1H-indole-6-carboxylic Acid and Its Derivatives
Crystallographic techniques, particularly X-ray diffraction, have been instrumental in elucidating the solid-state structures of indole (B1671886) derivatives. These studies reveal precise bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
X-ray Diffraction for Solid-State Structural Determination
A study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound structurally related to this compound, revealed its crystallization in the monoclinic system with the space group P21/c. nih.govmdpi.comnih.gov The unit cell parameters were determined to be a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, and β = 91.871(5)°. nih.govmdpi.comnih.gov This detailed structural information is vital for understanding the compound's physical and chemical properties. Similarly, the crystal structure of indole-2-carboxylic acid (ICA) was determined to be orthorhombic, with space group Pna21. researchgate.netresearchgate.net
Table 1: Crystallographic Data for an Indole Derivative (Polymorph 2 of 5-methoxy-1H-indole-2-carboxylic acid)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Z | 4 |
Data sourced from a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
In contrast, another polymorph of the same compound exhibits a different hydrogen bonding pattern, where a strong N-H···O hydrogen bond is formed between the indole N-H and the carboxylic oxygen. nih.gov The crystal structure of indole-3-carboxylic acid also features centrosymmetric cyclic dimers connected by O-H···O hydrogen bonds, which are further extended into a sheet structure through N-H···O interactions. nih.gov These non-covalent interactions are fundamental to understanding the crystal packing and the resulting material properties. rsc.org
Polymorphism and Its Implications for Research Materials
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.
The discovery of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid highlights the importance of thorough crystallographic screening. nih.govmdpi.comnih.gov The two polymorphs of this compound display different hydrogen bonding networks. In one form, cyclic O-H···O dimers are present, while in the other, they are absent. nih.govmdpi.com The hydrogen bond acceptor for the indole N-H group also differs between the two forms, being the methoxy (B1213986) oxygen in one and the carboxylic oxygen in the other. nih.gov These structural differences can have significant implications for the compound's behavior in solid-state applications.
Computational Chemistry in the Investigation of this compound
Computational chemistry provides powerful tools to complement experimental studies, offering insights into the electronic structure, reactivity, and interactions of molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of indole derivatives. These calculations can predict molecular geometries, vibrational frequencies, and electronic distributions. For instance, DFT calculations have been employed to study the anharmonic force fields of indole and to determine its gas phase basicity and aqueous pKa value. nih.govacs.org
Natural Bond Orbital (NBO) analysis can elucidate charge delocalization within the molecule, while the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity. The molecular electrostatic potential (MEP) can be calculated to identify regions susceptible to electrophilic and nucleophilic attack. ijert.org
Table 2: Representative Quantum Chemical Calculation Methods for Indole Derivatives
| Method | Basis Set | Application |
| DFT (B3LYP, B97-1) | N07D, 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic structure. nih.govacs.orgijrar.org |
| MP2 | (aug-)cc-pVTZ | Geometry optimization. acs.org |
| G3, G4, CBS | - | Gas phase basicity and proton affinity. nih.govacs.org |
| SMD, SM8 | - | Aqueous pKa determination. nih.govacs.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are invaluable computational techniques for studying the interactions between a ligand, such as this compound, and a biological target. unibo.it These methods can predict the binding mode and affinity of a ligand within the active site of a protein.
Molecular docking studies have been performed on indole-2-carboxylic acid derivatives to investigate their potential as HIV-1 integrase inhibitors. nih.gov These studies revealed that the indole nitrogen and the 2-carboxyl group can chelate with metal ions in the active site. nih.gov MD simulations can further explore the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. mdpi.commdpi.com For example, MD simulations have been used to assess the stability of potential inhibitors bound to euchromatin histone lysine (B10760008) methyl transferase (EHMT2). mdpi.com Such computational approaches are instrumental in the rational design of new therapeutic agents. nih.gov
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily determined by the rotation of the methoxy and carboxylic acid substituents attached to the indole core. Understanding the conformational preferences and the energy barriers associated with these rotations is crucial for elucidating the molecule's three-dimensional structure and its potential interactions in various chemical and biological environments. Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for mapping the potential energy surface (PES) and characterizing the stable conformers and transition states.
The conformational landscape of this compound is principally defined by two key dihedral angles:
τ1 (C3-C4-O-C(H3)) : Describes the rotation of the methoxy group around the C4-O bond.
τ2 (C5-C6-C(OOH)-O) : Describes the rotation of the carboxylic acid group around the C6-C(OOH) bond.
Detailed computational analyses of closely related molecules, such as anisole (B1667542) (methoxybenzene) and benzoic acid, provide valuable insights into the rotational barriers and conformational preferences of these functional groups. For anisole, the preferred conformation is planar, with the methyl group lying in the plane of the benzene (B151609) ring, due to favorable electronic interactions. The rotational barrier for the methoxy group is relatively low. researchgate.net Similarly, benzoic acid typically adopts a planar conformation to maximize conjugation between the carboxylic acid group and the aromatic ring. nih.gov
For this compound, the methoxy group at the C4 position is expected to have a preferred planar orientation relative to the indole ring. Two primary planar conformers can be envisioned: one where the methyl group is oriented away from the C5 position (anti-conformer) and another where it is oriented towards the C5 position (syn-conformer). The anti-conformer is generally expected to be more stable due to reduced steric hindrance with the adjacent C5-H bond.
The carboxylic acid group at the C6 position also exhibits rotational isomerism. The two main conformers arise from the orientation of the hydroxyl group of the carboxylic acid relative to the indole ring. These are often referred to as cis and trans conformers, with respect to the C6-C7 bond. The planarity of the carboxylic acid group with the indole ring is favored to enhance electronic conjugation. Theoretical studies on indole-2-carboxylic acid have shown that the conformer where the hydroxyl group is in the anti-position relative to the NH group of the indole ring is the most stable. researchgate.net For this compound, the planarity of the carboxylic acid group is also expected.
The interplay between the methoxy and carboxylic acid groups, including potential intramolecular hydrogen bonding and steric interactions, will ultimately determine the global minimum energy conformation of the molecule. A systematic scan of the potential energy surface by varying the τ1 and τ2 dihedral angles would be necessary to precisely map the energy landscape. Such a scan would reveal the various local minima corresponding to stable conformers and the transition states that connect them.
Based on studies of similar substituted indoles and aromatic compounds, the rotational barriers for the methoxy and carboxylic acid groups are expected to be in the range of 2-10 kcal/mol. nih.govnih.gov DFT calculations on related systems have shown that such barriers are influenced by the electronic nature of the substituents and their positions on the aromatic ring. doi.org
The following table summarizes the expected low-energy conformers of this compound based on the analysis of related molecular systems. The relative energies are estimates based on typical values from computational studies of substituted aromatic compounds.
| Conformer | τ1 (C3-C4-O-C(H3)) | τ2 (C5-C6-C(OOH)-O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| I (anti-cis) | ~180° | ~0° | 0.0 (Global Minimum) | Methoxy group is anti to C5, Carboxylic acid is cis to C7-H. This is likely the most stable conformer due to minimized steric hindrance. |
| II (anti-trans) | ~180° | ~180° | ~0.5 - 1.5 | Methoxy group is anti to C5, Carboxylic acid is trans to C7-H. Slightly higher in energy due to potential steric interactions of the carboxylic OH. |
| III (syn-cis) | ~0° | ~0° | ~1.0 - 2.5 | Methoxy group is syn to C5, Carboxylic acid is cis to C7-H. Higher in energy due to steric clash between the methoxy methyl group and the C5-H. |
| IV (syn-trans) | ~0° | ~180° | ~1.5 - 3.0 | Methoxy group is syn to C5, Carboxylic acid is trans to C7-H. Likely the least stable of the planar conformers due to combined steric effects. |
The energy landscape of this compound is therefore characterized by several shallow energy minima corresponding to these planar conformers, separated by relatively low rotational barriers. This suggests that at room temperature, the molecule likely exists as a dynamic equilibrium of these conformers.
Biological Activity Profiles and Pharmacological Interventions of 4 Methoxy 1h Indole 6 Carboxylic Acid Analogues
Investigation of Biological Efficacy through In Vitro Models
Anticancer Activity and Cytotoxicity Mechanisms
Analogues of 4-Methoxy-1H-indole-6-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms underlying their anticancer effects are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.
Research into indole-2-carboxamides and related derivatives has highlighted their potent antiproliferative effects. For instance, a series of (E)-5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed promising activity against A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines, with GI50 values ranging from 29 nM to 102 nM. tandfonline.com Notably, compound 5f in this series was the most potent, with a GI50 of 29 nM, outperforming the reference drug erlotinib. tandfonline.com These compounds were found to inhibit both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). tandfonline.com
Furthermore, seco-Duocarmycin analogues featuring an indole (B1671886) C5-O-substitution have been evaluated for their cytotoxic activity. nih.gov Compounds with small sulfonyl substituents at the 5-O-position demonstrated activity comparable to doxorubicin against COLO 205 (colon), SK-MEL-2 (melanoma), A549 (lung), and JEG-3 (choriocarcinoma) cell lines. nih.gov Another study on 2-acyl-1H-indole-4,7-diones revealed selective cytotoxicity towards mammary and renal cancer cell lines. nih.gov
The antitumor activity of these analogues is often linked to their ability to inhibit protein kinases. For example, certain indole-based 1,3,4-oxadiazoles have been designed as EGFR inhibitors, with compound 2e showing significant anticancer activity against HCT116 (colorectal), A549 (lung), and A375 (melanoma) cell lines, with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. mdpi.comresearchgate.net This compound also induced apoptosis more effectively than erlotinib in HCT116 cells. mdpi.comresearchgate.net
Table 1: Cytotoxic Activity of Selected this compound Analogues
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| (E)-5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | A-549, MCF-7, Panc-1, HT-29 | 29 nM (Mean GI50) | tandfonline.com |
| Indole-based 1,3,4-oxadiazole (2e) | HCT116 | 6.43 µM (IC50) | mdpi.comresearchgate.net |
| Indole-based 1,3,4-oxadiazole (2e) | A549 | 9.62 µM (IC50) | mdpi.comresearchgate.net |
| Indole-based 1,3,4-oxadiazole (2e) | A375 | 8.07 µM (IC50) | mdpi.comresearchgate.net |
| seco-Duocarmycin analogue (Compound 2) | SK-MEL-2 | More potent than doxorubicin | nih.gov |
| seco-Duocarmycin analogue (Compound 3) | JEG-3 | Similar to doxorubicin | nih.gov |
Antimicrobial and Antifungal Potency Evaluations
Analogues of this compound have also been investigated for their antimicrobial and antifungal properties. The indole scaffold is a key component of many natural and synthetic compounds with activity against a broad spectrum of pathogens.
A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA) , which was isolated from Bacillus toyonensis and demonstrated promising antifungal activity. nih.govresearchgate.net This compound's efficacy was evaluated in vitro and in preclinical models, suggesting its potential for topical treatment of mycotic infections. nih.govresearchgate.net When formulated as a nanosponge hydrogel, MICA exhibited increased antimycotic activity against Candida albicans compared to fluconazole. researchgate.net
Other studies have explored the antifungal properties of 3-indolyl-3-hydroxy oxindole (B195798) derivatives against various plant pathogenic fungi. Several of these compounds showed moderate to excellent antifungal activities against fungi such as Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of halogen substituents on the indole ring is crucial for potent antifungal activity. nih.gov
In the realm of antibacterial agents, 4,4'-methylenedianiline amide compounds derived from carboxylic acids have been synthesized and evaluated. ekb.eg A fluoro-aromatic derivative in this series showed potent antibacterial and antifungal activities, while chloro-substituted analogues displayed only antibacterial effects. ekb.eg
Table 2: Antimicrobial and Antifungal Activity of Selected Analogues
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Increased activity compared to fluconazole (in nanosponge hydrogel) | researchgate.net |
| 3-indolyl-3-hydroxy oxindole derivative (3u) | Rhizoctonia solani | EC50 of 3.44 mg/L | nih.gov |
| Fluoro-aromatic 4,4'-methylenedianiline amide | Various bacteria and fungi | Potent antibacterial and antifungal activities | ekb.eg |
Anti-inflammatory Responses and Modulation of Inflammatory Pathways
Indole derivatives, including analogues of this compound, are recognized for their anti-inflammatory properties. chemimpex.comchemimpex.comchemrxiv.org These compounds can modulate various inflammatory pathways, often by inhibiting enzymes involved in the production of pro-inflammatory mediators.
One of the key mechanisms of anti-inflammatory action for indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. Ursolic acid derivatives incorporating an indole ring have been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. chemrxiv.orgnih.govchemrxiv.org Specifically, certain indole derivatives of ursolic acid effectively downregulated the expression of pro-inflammatory cytokines such as TNF-α and IL-6. chemrxiv.orgnih.gov In an LPS-induced systemic inflammation mouse model, one such derivative, UA-1 , demonstrated superior anti-inflammatory potential compared to the parent ursolic acid. nih.gov
Table 3: Anti-inflammatory Activity of Selected Indole Analogues
| Compound | In Vitro Model | Effect | Reference |
|---|---|---|---|
| Ursolic acid-indole derivative (UA-1) | LPS-stimulated RAW 264.7 cells | IC50 for NO inhibition: 2.2 µM | nih.gov |
| Ursolic acid-indole derivative (UA-1) | LPS-stimulated RAW 264.7 cells | 74.2% inhibition of TNF-α at 5.0 µM | nih.gov |
| Ursolic acid-indole derivative (UA-1) | LPS-stimulated RAW 264.7 cells | 55.9% inhibition of IL-6 at 5.0 µM | nih.gov |
Antioxidant Capacity and Reactive Oxygen Species Scavenging
The antioxidant properties of phenolic compounds, including indole derivatives, are well-documented. The presence of methoxy (B1213986) and carboxylic acid groups can significantly influence the antioxidant activity of these molecules. nih.gov These compounds can act as free radical scavengers, protecting cells from oxidative damage. nih.gov
Studies on phenolic acids have shown that both methoxyl and phenolic hydroxyl groups enhance their antioxidant activities. nih.gov The antioxidant capacity is related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the electron-donating ability of the substituents. nih.gov For instance, 4-Methoxy-1H-indole-3-carboxylic acid is being explored for its potential antioxidant properties. chemimpex.com
In the context of neuroprotection, the antioxidant effects of indole derivatives are particularly relevant. Synthetic indole–phenolic compounds have demonstrated strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) generated by amyloid-β peptide. nih.gov These compounds were shown to increase cell viability and reduce ROS levels in cellular models. nih.gov Furthermore, new hybrids derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have exhibited potent antioxidant activity by suppressing iron-induced lipid peroxidation and inhibiting deoxyribose degradation. mdpi.com
Neuroprotective Effects and Neurological Pathway Interactions
The indole scaffold is a key feature in many compounds with neuroprotective properties. Analogues of this compound have the potential to interact with various neurological pathways, offering therapeutic promise for neurodegenerative diseases.
The neuroprotective effects of indole derivatives are often attributed to their antioxidant and anti-inflammatory activities. chemimpex.comnih.gov For example, derivatives of stobadine, a pyridoindole with known antioxidant and neuroprotective effects, have been developed with improved pharmacodynamic profiles. nih.gov Some of these new derivatives showed enhanced neuroprotective and antioxidant activities with reduced toxicity. nih.gov
Furthermore, indole-based compounds have been evaluated as multifunctional neuroprotectors. nih.govmdpi.com Synthetic indole–phenolic compounds have shown metal-chelating properties, particularly for copper ions, in addition to their antioxidant effects. nih.gov They have also been found to promote the disaggregation of amyloid-β fragments, a key pathological feature of Alzheimer's disease. nih.gov Hybrids of indole-3-propionic acid and 5-methoxy-indole carboxylic acid have demonstrated strong neuroprotective, antioxidant, and MAO-B inhibitory activity, suggesting their potential as multifunctional agents for treating neurodegenerative disorders. mdpi.com
Enzyme Inhibition Profiles and Kinetic Analysis
A significant aspect of the pharmacological activity of this compound analogues is their ability to inhibit various enzymes. This inhibitory action is central to their therapeutic effects in cancer, inflammation, and other diseases.
In the context of anticancer activity, indole derivatives have been shown to be potent inhibitors of protein kinases. As mentioned earlier, analogues have been developed as inhibitors of EGFR and VEGFR-2. tandfonline.commdpi.com The inhibitory activity of these compounds is crucial for their ability to block cancer cell proliferation and survival pathways.
Beyond cancer-related enzymes, indole carboxylic acid derivatives have been identified as inhibitors of other important kinases. For instance, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have been developed as very potent and selective inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders. nih.gov The free carboxylic acid moiety at the 6-position was found to be essential for the inhibitory activity. nih.gov
Additionally, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors. Structural optimizations of an initial hit compound led to a derivative with a significantly increased integrase inhibitory effect, with an IC50 value of 0.13 µM.
Table 4: Enzyme Inhibition by Selected Indole Analogues
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Indole-based 1,3,4-oxadiazole (2e) | EGFR | 2.80 µM | mdpi.comresearchgate.net |
| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5j) | DYRK1A | Double-digit nanomolar range | nih.gov |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM |
Preclinical Efficacy Studies of Optimized this compound Derivatives
In Vivo Pharmacological Evaluation in Disease Models
Optimized indole carboxylic acid derivatives, particularly Mcl-1 inhibitors, have demonstrated significant anti-tumor efficacy in various preclinical cancer models. nih.govnih.govacs.org These studies provide crucial proof-of-concept for the therapeutic potential of this compound class.
In a subcutaneous multiple myeloma xenograft model using Mcl-1-sensitive NCI-H929 cells, an advanced Mcl-1 inhibitor, compound 26 , was administered as a single intravenous dose. nih.gov This treatment resulted in initial tumor regression, demonstrating potent single-agent in vivo activity. nih.gov Similarly, another tricyclic indole 2-carboxylic acid inhibitor, compound 1 , showed efficacy in a non-small cell lung cancer (NSCLC) xenograft model using A427-derived tumors. acs.org
Analogues based on the 1H-indole-5-carboxylic acid structure have also been evaluated. nih.gov In a 4T1 breast cancer xenograft mouse model, treatment with a lead compound from this series resulted in significant suppression of tumor growth. nih.gov Furthermore, the Mcl-1 inhibitor UMI-77 was assessed in pancreatic cancer mouse xenograft studies, where it significantly reduced tumor growth by 56–65%. rsc.org
Table 2: In Vivo Efficacy of Indole Carboxylic Acid Analogues in Cancer Xenograft Models
| Compound | Cancer Model Type | Cell Line | Observed Outcome |
|---|---|---|---|
| Compound 26 | Multiple Myeloma | NCI-H929 | Tumor Regression |
| Compound 1 | Non-Small Cell Lung Cancer (NSCLC) | A427 | Tumor Growth Inhibition |
| Indole-5-carboxylic acid derivative | Breast Cancer | 4T1 | Significant Tumor Growth Suppression |
| UMI-77 | Pancreatic Cancer | Not Specified | 56-65% Reduction in Tumor Growth |
Assessment of Systemic Biological Responses
The in vivo anti-tumor activity of Mcl-1 inhibitors is underpinned by clear on-target biological responses within the tumor tissue. Studies accompanying the xenograft models have confirmed that these compounds engage their target and initiate the intended apoptotic cascade. For instance, the efficacy of compound 26 in the multiple myeloma model was correlated with on-target activity, including the disruption of the Mcl-1:Bim protein-protein interaction and the activation of caspases 3/7, which are key executioners of apoptosis. nih.gov
Similarly, analysis of tumor samples from mice treated with UMI-77 in the pancreatic cancer model showed clear hallmarks of apoptosis. rsc.org These findings demonstrate that the systemic administration of these indole carboxylic acid derivatives leads to a targeted pharmacological response within the tumor microenvironment, validating their mechanism of action.
Selectivity and Off-Target Activity Assessments
A critical aspect of developing targeted therapies is ensuring high selectivity for the intended target over other related proteins, which helps to minimize potential off-target effects. Analogues of this compound developed as Mcl-1 inhibitors have been rigorously profiled for their selectivity against other members of the Bcl-2 family, such as Bcl-xL and Bcl-2. nih.gov
Tricyclic 2-indole carboxylic acids demonstrate remarkable selectivity for Mcl-1. nih.gov The most potent inhibitors, compounds 34 and 35 , exhibit over 1700-fold binding selectivity for Mcl-1 compared to Bcl-xL and greater than 100-fold selectivity over Bcl-2. nih.gov This high degree of selectivity is attributed to structural differences in the binding pockets of the Bcl-2 family proteins; Mcl-1 inhibitors are often designed to exploit a lower P2 pocket that is not present in Bcl-xL or Bcl-2. nih.govCompound 26 also maintains an excellent selectivity profile, with a Kᵢ of 1.8 μM for Bcl-2 and 36 μM for Bcl-xL, compared to its subnanomolar affinity for Mcl-1. nih.gov
In a different therapeutic context, indole-2-carboxamide analogues developed as CB1 allosteric modulators have been shown to possess excellent selectivity against the CB2 receptor. nih.gov
Table 3: Selectivity Profile of Indole Carboxylic Acid-Based Mcl-1 Inhibitors
| Compound | Mcl-1 Affinity (Kᵢ) | Bcl-xL Affinity (Kᵢ) | Bcl-2 Affinity (Kᵢ) | Selectivity (Mcl-1 vs. Bcl-xL) |
|---|---|---|---|---|
| Compound 34 | 3 nM | ≥ 1.9 µM | ≥ 0.77 µM | > 1700-fold |
| Compound 35 | Potent | ≥ 1.9 µM | ≥ 0.77 µM | > 1700-fold |
| Compound 26 | Subnanomolar | 36 µM | 1.8 µM | High |
Mechanistic Elucidation and Molecular Target Identification of 4 Methoxy 1h Indole 6 Carboxylic Acid Based Agents
Investigation of the Molecular Mechanism of Action
The therapeutic potential of compounds derived from 4-Methoxy-1H-indole-6-carboxylic acid is rooted in their ability to modulate fundamental cellular processes, primarily through the induction of apoptosis (programmed cell death) and the attenuation of inflammatory pathways. chemrxiv.org While direct mechanistic studies on the parent compound are limited, extensive research on its derivatives provides a clear picture of its likely modes of action.
Induction of Apoptosis: Derivatives of methoxy-indole carboxylic acids have been shown to trigger apoptosis in cancer cells, a key mechanism for inhibiting tumor growth. researchgate.net This process is often initiated through the mitochondrial pathway. For instance, studies on related indole-based chalcones demonstrate that these molecules can disrupt endolysosomal trafficking and induce methuosis, a form of cell death characterized by massive cytoplasmic vacuolization, which is followed by apoptosis. researchgate.net Furthermore, analysis of other indole (B1671886) derivatives has revealed the upregulation of pro-apoptotic proteins like Bak and PUMA, alongside changes in the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, confirming the involvement of the mitochondrial pathway in the induction of cell death. nih.gov The cell cycle is also a critical target. Treatment with related compounds has been shown to cause an arrest in the G0/G1 or G2/M phase of the cell cycle, preventing cancer cell proliferation and leading to apoptosis. nih.govnih.gov
Anti-inflammatory Mechanisms: The anti-inflammatory effects of indole derivatives are well-documented and are primarily achieved by inhibiting key enzymes and signaling molecules in the inflammatory cascade. chemrxiv.orgnih.gov Derivatives have been shown to suppress the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). chemrxiv.orgnih.gov This suppression is a result of inhibiting upstream signaling pathways. For example, anthraquinone-2-carboxylic acid, a compound with a similar carboxylic acid functional group, was found to inhibit the activation of NF-κB and AP-1 pathways by targeting upstream kinases like IRAK1 and p38. researchgate.net This suggests that this compound-based agents likely exert their anti-inflammatory effects by intervening in these critical signaling cascades.
Identification and Validation of Specific Biological Targets
Research into the derivatives of this compound has led to the identification and validation of several specific molecular targets, which are crucial for their therapeutic effects. These targets are primarily enzymes that play pivotal roles in cancer and inflammation.
Tubulin: A significant class of anticancer agents derived from the indole scaffold function as tubulin polymerization inhibitors. nih.gov Microtubules, composed of α,β-tubulin heterodimers, are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. nih.gov Certain 2-phenylindole (B188600) derivatives, which can be synthesized from a methoxy-indole core, have been identified as potent inhibitors of tubulin assembly. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, preventing the formation of the mitotic spindle and effectively halting cell proliferation. nih.gov
Lipoxygenases (ALOX): Mammalian 15-lipoxygenases (ALOX15) are enzymes involved in the metabolism of polyunsaturated fatty acids, producing metabolites that can have pro-inflammatory and pro-tumorigenic effects. nih.gov Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as substrate-specific, allosteric inhibitors of ALOX15. nih.gov This indicates that the methoxy-indole scaffold is a viable pharmacophore for targeting this class of enzymes. nih.gov
Histone Methyltransferase (EZH2): Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). Its overexpression is linked to the progression of various cancers. A potent and selective inhibitor of EZH2, CPI-1205, is an indole-3-carboxamide derivative. nih.gov This compound acts as a competitive inhibitor of the cofactor S-adenosyl-L-methionine (SAM), demonstrating that the indole core can be effectively utilized to target epigenetic regulators. nih.gov
Fructose-1,6-bisphosphatase (FBPase): FBPase is a key enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of FBPase, highlighting another potential enzymatic target for this class of compounds. researchgate.net
| Target Enzyme | Derivative Class | Mechanism of Inhibition | Therapeutic Area | Reference |
|---|---|---|---|---|
| Tubulin | 2-Phenylindoles | Inhibition of polymerization (Colchicine site binding) | Cancer | nih.gov |
| 15-Lipoxygenase (ALOX15) | 5-(4-Methoxyphenyl)-1H-indoles | Allosteric, substrate-specific | Inflammation, Cancer | nih.gov |
| Histone Methyltransferase (EZH2) | Indole-3-carboxamides (e.g., CPI-1205) | SAM-competitive | Cancer (B-Cell Lymphomas) | nih.gov |
| Fructose-1,6-bisphosphatase (FBPase) | 7-Nitro-1H-indole-2-carboxylic acids | Allosteric | Diabetes | researchgate.net |
Cellular Pathway Modulation and Signal Transduction Impact
The interaction of this compound-based agents with their molecular targets initiates a cascade of events that modulate key cellular signaling pathways.
In cancer cells, the inhibition of tubulin polymerization directly impacts the cell cycle, leading to a stable arrest in the G2/M phase. nih.gov This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. nih.gov Similarly, the inhibition of EZH2 by indole-based agents leads to changes in gene expression, reactivating tumor suppressor genes and inhibiting the proliferation of cancer cells. nih.gov
In the context of inflammation, the inhibition of enzymes like ALOX15 and the suppression of the NF-κB pathway have profound effects. chemrxiv.orgnih.gov Inhibition of ALOX15 alters the balance of lipid mediators, reducing the production of pro-inflammatory eicosanoids. nih.gov The suppression of the NF-κB pathway, a central regulator of inflammation, leads to a decreased expression of numerous inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. chemrxiv.orgresearchgate.net This multifaceted impact on signaling pathways underscores the therapeutic potential of these compounds in inflammatory disorders.
| Pathway/Process | Observed Effect | Downstream Consequence | Derivative/Context | Reference |
|---|---|---|---|---|
| Cell Cycle Progression | Arrest in G2/M or G0/G1 phase | Inhibition of proliferation, induction of apoptosis | Tubulin inhibitors, Antiproliferative agents | nih.govnih.gov |
| NF-κB Signaling | Inhibition of activation | Decreased expression of TNF-α, IL-6, COX-2 | Anti-inflammatory agents | chemrxiv.orgresearchgate.net |
| Mitochondrial Apoptosis | Upregulation of Bak, PUMA; modulation of Bcl-2 | Execution of programmed cell death | Anticancer agents | nih.gov |
| Endolysosomal Trafficking | Disruption of vesicle fusion | Induction of methuosis and apoptosis | Indole-based chalcones | researchgate.net |
| Hedgehog Signaling | Repression of SAG-induced activation | Inhibition of a key developmental and cancer pathway | 2-Phenylindoles | nih.gov |
Structural Basis of Ligand-Target Interactions: Co-crystallography and Cryo-EM Studies
Understanding the precise three-dimensional interactions between a ligand and its target is paramount for rational drug design. While a crystal structure for this compound itself is not available in the context of a biological target, studies on closely related methoxy-indole derivatives have provided valuable structural insights.
In another example, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was characterized by single-crystal X-ray diffraction. nih.gov The study revealed the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. nih.gov While not a ligand-target interaction, this information on the intermolecular forces that govern the compound's solid-state structure is crucial for understanding its physical properties and can inform the design of derivatives with improved formulation characteristics. nih.gov
Docking studies have also been employed to predict the binding modes of these compounds. For instance, docking of 2-phenylindole derivatives into the colchicine site of tubulin showed a good superimposition of the key pharmacophoric elements, guiding the synthesis of more potent inhibitors. nih.gov Similarly, in silico docking and molecular dynamics simulations of ALOX15 inhibitors have helped to model the allosteric inhibition and the inhibitor-induced structural changes that affect substrate binding. nih.gov
Structure Activity Relationship Sar and Rational Design in the 4 Methoxy 1h Indole 6 Carboxylic Acid Series
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of derivatives of 4-methoxy-1H-indole-6-carboxylic acid is highly dependent on the nature and position of various substituents on the indole (B1671886) ring. Systematic exploration has revealed that even minor modifications can lead to significant changes in potency and selectivity towards different biological targets, such as phosphodiesterases (PDEs), receptor tyrosine kinases, and other enzymes.
Research into indole derivatives has shown that the indole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. chim.itmedchemexpress.com The presence of methoxy (B1213986) groups on the indole ring is known to enhance reactivity and can significantly influence biological activity. chim.it For instance, in a series of indole-based inhibitors, substitutions on the indole ring were found to be crucial for activity.
A study on new indole-6-carboxylic acid derivatives as multi-target antiproliferative agents targeting EGFR and VEGFR-2 tyrosine kinases highlighted the importance of an aryl or heteroaryl fragment attached to a linker for anti-tumor activity. mdpi.comnih.gov This suggests that modifications at the C2 or N1 positions of the this compound core with various substituted aryl or heteroaryl moieties could be a fruitful strategy for enhancing anticancer efficacy.
In the context of phosphodiesterase inhibition, particularly PDE4, the substitution pattern on the indole ring plays a critical role. While specific data for the this compound series is limited, studies on related indole derivatives as PDE4 inhibitors have provided valuable insights. For example, the planarity of pyridazinone-4-indole derivatives was suggested to improve interaction with the active site of the enzyme. nih.gov
The following table summarizes the general effects of substituents on the indole ring based on findings from related series.
| Position of Substitution | Substituent Type | General Effect on Biological Activity | Potential Target Class | Reference |
|---|---|---|---|---|
| C2 | Aryl/Heteroaryl | Often enhances anticancer and enzyme inhibitory activity. | Kinases, Phosphodiesterases | mdpi.com |
| N1 | Alkyl/Arylmethyl | Can modulate potency and selectivity. | Various enzymes and receptors | nih.gov |
| C5 | Halogen (e.g., Cl, F) | Can enhance potency for certain targets. | CB1 allosteric modulators | nih.gov |
| C3 | Short alkyl groups | Can enhance potency for certain targets. | CB1 allosteric modulators | nih.gov |
Impact of Methoxy and Carboxylic Acid Group Modifications on Efficacy
The methoxy group at the C4 position and the carboxylic acid group at the C6 position are key functional groups that significantly influence the physicochemical properties and biological activity of this series of compounds.
Methoxy Group Modification: The 4-methoxy group is known to contribute to improved solubility and bioavailability. medchemexpress.com Its electron-donating nature can also influence the electron density of the indole ring, thereby affecting its interaction with biological targets. chim.it In a study of abscisic acid derivatives, replacing a carbonyl group with a methoxy group did not negatively affect biological activity, suggesting that in some contexts, a methoxy group can be a favorable substitution. The position of the methoxy group is critical; for instance, moving a methoxy group from the 5-position to the 6-position in a series of indolyl carboxamides resulted in similar affinity for dopamine (B1211576) D2 and D3 receptors, indicating that positional isomers can have comparable activities.
Carboxylic Acid Group Modification: The carboxylic acid group is a key pharmacophoric element, often involved in crucial interactions with biological targets through hydrogen bonding and electrostatic interactions. frontiersin.org However, its acidic nature can sometimes be a liability, leading to poor membrane permeability. frontiersin.org Therefore, modification of the carboxylic acid to other functional groups, such as amides or esters, is a common strategy in drug design.
For example, the conversion of the carboxylic acid to a carboxamide is a well-established approach to improve pharmacokinetic properties. mdpi.com In a series of indole-2-carboxamides, the carboxamide functionality was found to be essential for activity. A study on indole-6-carboxamide derivatives as carbonic anhydrase inhibitors demonstrated that various amide linkers could be accommodated, leading to potent and selective inhibitors. nih.gov The methyl ester of 4-methoxy-6-indole carboxylic acid is a versatile intermediate in the synthesis of various biologically active indole derivatives. medchemexpress.com
The following table illustrates the impact of modifying the methoxy and carboxylic acid groups.
| Functional Group | Modification | Impact on Properties/Efficacy | Example Target Class | Reference |
|---|---|---|---|---|
| C4-Methoxy | Presence of Methoxy | Enhances solubility and bioavailability. | General | medchemexpress.com |
| Positional Isomers (e.g., C5- or C6-methoxy) | Can lead to similar or different activity profiles depending on the target. | Dopamine Receptors | ||
| C6-Carboxylic Acid | Carboxylic Acid | Forms key hydrogen bonds with targets. Can have poor membrane permeability. | Various enzymes | frontiersin.org |
| Amide | Improves pharmacokinetic properties, can maintain or improve activity. | Carbonic Anhydrase, Kinases | mdpi.comnih.gov | |
| Ester | Serves as a key synthetic intermediate for derivatization. | General | medchemexpress.com |
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their inhibitory potency against various targets.
A 3D-QSAR study on indole derivatives as phosphodiesterase IV (PDE4) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to determine the structural requirements for activity. researchgate.net The models, which showed good predictive power, highlighted the importance of steric, electrostatic, and hydrophobic fields in influencing the binding affinity of these compounds to PDE4. researchgate.net Such models can be invaluable in the rational design of new, more potent inhibitors based on the this compound scaffold.
In another QSAR study on isatin (B1672199) and indole derivatives, a pharmacophore model was generated to identify the key physicochemical features correlated with Aβ anti-aggregating potency. nih.gov This demonstrates the utility of QSAR in understanding and predicting the activity of indole-based compounds for neurodegenerative diseases. Furthermore, QSAR models have been developed for various other classes of compounds, including amide derivatives as xanthine (B1682287) oxidase inhibitors and tetracyclic oxindole (B195798) derivatives as α-glucosidase inhibitors, showcasing the broad applicability of this approach. frontiersin.orgmdpi.com
While a specific QSAR model for the this compound series is not extensively reported in the literature, the principles derived from studies on related indole structures can guide the design of new analogs. Key descriptors often found to be important in QSAR models for indole derivatives include electronic properties (e.g., dipole moment), steric parameters, and hydrophobicity. nih.gov
Rational Design of Novel Analogues for Enhanced Potency and Selectivity
Rational drug design aims to develop new compounds with improved potency and selectivity based on a detailed understanding of the drug-target interactions and SAR. The this compound scaffold serves as a valuable starting point for such endeavors.
One successful strategy in rational drug design is scaffold-based drug design, which involves an iterative process of screening, cocrystallography to understand binding modes, and subsequent design and synthesis of derivatives. researchgate.netnih.gov This approach has been effectively used to develop potent PDE4 inhibitors. researchgate.netnih.gov For the this compound series, obtaining crystal structures of its derivatives in complex with their biological targets would provide crucial information for designing new analogs with enhanced interactions.
Another rational design approach involves the synthesis of hybrid molecules or multi-target agents. For example, new indole-6-carboxylic acid derivatives have been designed to target both EGFR and VEGFR-2, which are key players in cancer progression. mdpi.comnih.gov This dual-targeting strategy can lead to improved therapeutic outcomes.
Furthermore, the modification of the core scaffold itself can lead to novel analogs with improved properties. For instance, the replacement of the indole core with a benzimidazole (B57391) has been explored in the design of HIV-1 fusion inhibitors. nih.gov The insights gained from such studies can be applied to the this compound series to generate novel chemotypes.
The design of selective inhibitors is also a key aspect of rational drug design. For example, in the development of PDE4 inhibitors, achieving selectivity for specific PDE4 subtypes is crucial to minimize side effects. Structure-based design, aided by molecular modeling and docking studies, can help in designing compounds that selectively bind to the desired target.
The following table outlines some rational design strategies that can be applied to the this compound series.
| Design Strategy | Description | Potential Advantage | Example Target Class | Reference |
|---|---|---|---|---|
| Scaffold Hopping | Replacing the indole core with other heterocyclic systems (e.g., benzimidazole). | Discovery of novel chemotypes with different properties. | HIV-1 Fusion | nih.gov |
| Multi-target Directed Ligands | Designing single molecules that can interact with multiple targets. | Enhanced efficacy, potential to overcome drug resistance. | EGFR/VEGFR-2 | mdpi.comnih.gov |
| Structure-Based Design | Utilizing the 3D structure of the target to design complementary ligands. | Improved potency and selectivity. | Phosphodiesterases | researchgate.netnih.gov |
| Bioisosteric Replacement | Replacing the carboxylic acid with other acidic or non-acidic groups. | Improved pharmacokinetic properties and metabolic stability. | General | frontiersin.org |
Applications in Medicinal Chemistry and Pharmaceutical Sciences for 4 Methoxy 1h Indole 6 Carboxylic Acid
Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)
4-Methoxy-1H-indole-6-carboxylic acid is primarily utilized as a crucial intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic indole (B1671886) core and a versatile carboxylic acid handle, makes it a valuable precursor for a wide array of molecular structures. Medicinal chemists leverage this compound to construct more elaborate molecules, particularly carboxamide derivatives, which are a common feature in many drug candidates.
The synthesis of APIs often begins with a foundational molecule, or building block, that already contains key structural elements of the final drug. The 4-methoxy-indole core is a recurring motif in compounds targeting various diseases, including cancer and inflammatory conditions. chemimpex.com The carboxylic acid group at the 6-position is particularly useful as it provides a reactive site for amide bond formation, esterification, or reduction to an alcohol, allowing for the attachment of diverse side chains and functional groups to modulate the pharmacological profile of the final compound. smolecule.com
For instance, the methyl ester of the related compound, this compound, known as methyl 4-methoxy-1H-indole-6-carboxylate, serves as an important intermediate in organic synthesis, facilitating the creation of complex molecules with potential biological activity. chemimpex.com The presence of the methoxy (B1213986) group can also influence the electronic properties of the indole ring, enhancing its reactivity in certain synthetic pathways and contributing to improved solubility or bioavailability in the resulting APIs. chemimpex.com The strategic importance of this and related indole carboxylic acids is underscored by their role as precursors in the development of novel agents for oncology and neurological disorders. chemimpex.comevitachem.com
Development of Novel Therapeutics Derived from the this compound Scaffold
The this compound framework serves as a foundational scaffold for the discovery of new drugs. By systematically modifying its structure, researchers have developed derivatives with a range of biological activities. The indole scaffold itself is known to interact with various biological targets, and the specific substituents at the 4- and 6-positions fine-tune this activity.
Research has identified that derivatives from this and closely related methoxyindole scaffolds exhibit significant potential in several therapeutic areas:
Anticancer Activity: Derivatives of this compound have been investigated as anticancer agents. The indole core is a key feature of many compounds that inhibit tumor growth by inducing apoptosis (programmed cell death) in cancer cells. For example, a fluorescent indole derivative, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, demonstrated potent growth inhibition against human breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines. nih.gov
Anti-inflammatory Properties: The scaffold has been used to generate compounds with anti-inflammatory effects. chemimpex.com Methoxy-activated indoles have been investigated for their ability to modulate inflammatory pathways. chim.it For example, certain indole derivatives act as selective inhibitors of enzymes like arachidonate (B1239269) 15-lipoxygenase (ALOX15), which is involved in inflammatory processes. nih.gov
Antimicrobial Activity: The compound's structure holds potential for developing new antimicrobial agents to combat bacterial and fungal infections.
The therapeutic potential of this scaffold is summarized in the table below, which details the biological activities observed in derivatives.
| Therapeutic Area | Biological Target/Mechanism of Action | Example Derivative Class | Reference(s) |
| Oncology | Induction of apoptosis in tumor cells; Inhibition of cell proliferation. | Carboxamide derivatives, Substituted methoxyindoles. | nih.gov |
| Inflammation | Inhibition of inflammatory enzymes (e.g., ALOX15). | 2-arylindoles, 5-(4-Methoxyphenyl)-1H-indoles. | chemimpex.comchim.itnih.gov |
| Pain & Neuroprotection | Modulation of ion channels (e.g., TRPV1). | Indole-2-carboxamides. | mdpi.com |
| Infectious Diseases | Antifungal and antibacterial activity. | Indole derivatives. |
This table is illustrative of the therapeutic potential derived from the broader class of methoxy-indole-carboxylic acid scaffolds.
Lead Optimization Strategies for Drug Candidate Development
Once a "hit" compound with desired biological activity is identified from the this compound scaffold, the process of lead optimization begins. This involves systematically modifying the molecule's structure to enhance its drug-like properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
Key strategies in the optimization of indole-based leads include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogs where specific parts of the molecule are changed, and the resulting effect on biological activity is measured. For example, in a series of 1H-indole-2-carboxamides developed as anti-parasitic agents, researchers found that small, electron-donating groups (like a methoxy group) at certain positions on the indole ring were favored for good potency. acs.org Conversely, adding electron-withdrawing groups like halogens at the same position led to inactive compounds. acs.org This systematic approach allows chemists to build a detailed understanding of which molecular features are critical for activity.
| Position on Indole Core | Substituent Type | Effect on Potency (Anti-Trypanosoma cruzi) | Reference(s) |
| 5' | Methoxy (CH₃O) | Moderate to good potency | acs.org |
| 5' | Methyl (CH₃) | Moderate to good potency | acs.org |
| 5' | Ethyl (C₂H₅) | Moderate to good potency | acs.org |
| 5' | Halogens (Cl, F) | Inactive | acs.org |
This SAR table is based on a study of 1H-indole-2-carboxamides and illustrates the principles of lead optimization applicable to the this compound scaffold.
Scaffold Hopping and Ring System Modification: Sometimes, the entire indole core may be replaced with a different heterocyclic system (a practice known as scaffold hopping) to discover novel intellectual property or improved properties. nih.gov Alternatively, the core can be rigidified or modified, such as by creating fused ring systems, to lock the molecule into a more active conformation. acs.org
Exploration in Prodrug Design and Targeted Delivery Systems
The inherent properties of this compound and its derivatives make them candidates for advanced formulation strategies like prodrug design and targeted delivery systems, which aim to improve how a drug reaches its intended site of action in the body.
Prodrug Design: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through a metabolic process. nih.gov The carboxylic acid group of the title compound is an ideal handle for creating prodrugs. By converting the carboxylic acid to an ester, for example, the molecule's solubility and ability to cross cell membranes can be significantly altered. mdpi.com This approach is often used to improve the oral bioavailability of a drug or to reduce side effects by masking a reactive functional group until it reaches the target tissue. mdpi.com The ester can then be cleaved by enzymes in the blood or target organ to release the active carboxylic acid-containing drug.
Targeted Delivery Systems: To enhance therapeutic efficacy and reduce off-target toxicity, derivatives of the this compound scaffold can be encapsulated within nanocarriers. These systems are designed to ferry the drug preferentially to diseased tissues, like tumors. A prominent example involves the encapsulation of a related antitumoral compound, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, into nanoliposomes. nih.gov These lipid-based nanoparticles, typically smaller than 120 nanometers, can protect the drug from degradation in the bloodstream and accumulate in tumor tissue through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.gov This targeted approach ensures that a higher concentration of the drug reaches the cancer cells, potentially leading to better outcomes with fewer side effects. nih.gov
Bioproduction and Natural Occurrence of Methoxyindole Carboxylic Acids
Discovery and Characterization of Biosynthetic Pathways for Methoxyindole Carboxylic Acids
Currently, there is a notable lack of specific scientific literature detailing the discovery and characterization of biosynthetic pathways for 4-Methoxy-1H-indole-6-carboxylic acid. Research has not yet elucidated the specific enzymes and genetic pathways responsible for the production of this particular compound in any organism.
However, studies on related methoxyindole compounds in plants offer insights into potential biosynthetic routes. In cruciferous plants like Arabidopsis thaliana, the biosynthesis of indolic secondary metabolites, including methoxyindole derivatives, originates from the amino acid tryptophan. These pathways involve a series of enzymatic modifications, including hydroxylation and subsequent methylation of the indole (B1671886) ring. For instance, the formation of 4-methoxy-indol-3-ylmethyl glucosinolate involves the hydroxylation of the indole ring at the C4-position by a cytochrome P450 monooxygenase, followed by methylation. While this pathway leads to a different class of indole compounds, it demonstrates a biological mechanism for the 4-methoxylation of an indole scaffold, a key structural feature of this compound.
The biosynthesis of other indole carboxylic acids has also been investigated in plants. For example, in Arabidopsis, indole-3-carbaldehyde and indole-3-carboxylic acid derivatives are synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov The conversion of aldehydes to carboxylic acids is catalyzed by aldehyde oxidases. nih.gov It is conceivable that a similar pathway, involving a hydroxylated and methylated tryptophan derivative, could lead to the formation of this compound, although this remains speculative without direct experimental evidence.
Microbial Production and Biotransformation of Related Indole Metabolites
As of the current scientific record, there are no documented instances of the natural production of this compound by microorganisms.
Nevertheless, the microbial world is a rich source of diverse indole metabolites, and some bacteria are known to produce other isomers of methoxyindole carboxylic acid. A notable example is the discovery of 6-Methoxy-1H-indole-2-carboxylic acid as an antifungal metabolite produced by the bacterium Bacillus toyonensis. This finding highlights the capability of microorganisms to synthesize methoxylated indole carboxylic acids. The production of this compound by Bacillus toyonensis suggests the presence of specific biosynthetic machinery for methoxylation and carboxylation of an indole precursor.
The general microbial metabolism of tryptophan, the precursor to most indole compounds, is well-documented. Gut microbiota, including species from the genera Clostridium, Bacteroides, and Escherichia, can convert tryptophan into a variety of indole derivatives. These biotransformation pathways typically involve deamination, decarboxylation, and oxidation reactions. While these pathways are known to produce compounds like indole-3-acetic acid and indole-3-propionic acid, the specific biotransformation steps leading to a 4-methoxy substituted indole with a carboxylic acid at the 6-position have not been identified.
The following table summarizes the microbial production of a related methoxyindole carboxylic acid:
| Produced Compound | Producing Microorganism | Reference |
| 6-Methoxy-1H-indole-2-carboxylic acid | Bacillus toyonensis | smolecule.com |
This table presents data on a related compound as no information is available for the microbial production of this compound.
Enzymatic Synthesis and Biocatalysis for this compound
There is currently no published research on the enzymatic synthesis or biocatalysis specifically for the production of this compound. The enzymes that would be required for such a process, likely a hydroxylase, a methyltransferase, and an oxidase or a carboxylase, have not been identified and characterized for their activity on a suitable precursor to form this specific compound.
However, the principles of enzymatic synthesis can be inferred from known biosynthetic pathways of related molecules. A hypothetical enzymatic synthesis of this compound could involve a multi-step process starting from a tryptophan derivative. This would likely require:
Hydroxylation: An enzyme, such as a cytochrome P450 monooxygenase, would first introduce a hydroxyl group at the 4-position of the indole ring of a suitable precursor.
Methylation: A methyltransferase enzyme would then transfer a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the hydroxyl group, forming the methoxy (B1213986) moiety.
Carboxylation: Finally, a carboxyl group would need to be introduced at the 6-position. This could potentially occur through the oxidation of a methyl group at this position or via a carboxylation reaction.
The following table outlines the classes of enzymes that would likely be involved in a hypothetical biocatalytic route to this compound, based on analogous known biosynthetic pathways.
| Hypothetical Enzymatic Step | Enzyme Class | Potential Function |
| 4-Hydroxylation of Indole Ring | Cytochrome P450 Monooxygenase | Introduction of a hydroxyl group at the C4 position |
| O-Methylation | Methyltransferase | Transfer of a methyl group to the C4-hydroxyl group |
| C6-Carboxylation | Oxidase / Carboxylase | Formation of the carboxylic acid group at the C6 position |
This table is speculative and based on known enzymatic reactions for the synthesis of related compounds, as no direct research on the enzymatic synthesis of this compound is available.
Future Research Directions and Translational Potential of 4 Methoxy 1h Indole 6 Carboxylic Acid Derivatives
Emerging Therapeutic Areas for Indole-6-carboxylic Acid Analogues
The inherent bioactivity of the indole (B1671886) ring has led to its exploration in a multitude of disease contexts. nih.gov Derivatives of indole-6-carboxylic acid are at the forefront of this research, with studies revealing their potential across several key therapeutic areas.
Anticancer Applications: The fight against cancer remains a primary focus for the application of indole-6-carboxylic acid derivatives. These compounds have been shown to target various hallmarks of cancer. For instance, researchers have synthesized novel indole-6-carboxylic acid derivatives that act as multi-target antiproliferative agents by inhibiting key enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. nih.govresearchgate.net Specific hydrazone and oxadiazole derivatives of indole-6-carboxylic acid have demonstrated significant cytotoxicity against cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase. nih.govresearchgate.netnih.gov The versatility of the indole scaffold allows for the design of compounds that inhibit other critical cancer-related targets, including tubulin polymerization and protein kinases, underscoring its broad potential in oncology. nih.govmdpi.com
Neurodegenerative Diseases: Indole derivatives are showing considerable promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov These conditions often involve complex pathological mechanisms like protein misfolding, oxidative stress, and neuroinflammation, which indole-based compounds can target. nih.gov Analogues have been designed to inhibit the aggregation of proteins like amyloid-beta and tau, a key feature of Alzheimer's. nih.gov Furthermore, certain indole-based molecules are being investigated as selective inhibitors of enzymes like DYRK1A, which is implicated in the pathology of Down syndrome and Alzheimer's disease. mdpi.com The neuroprotective effects of these compounds make them strong candidates for further development in this challenging therapeutic area. nih.gov
Infectious Diseases: The indole scaffold is a valuable starting point for the creation of new antimicrobial and antiviral agents. Indole-2-carboxylic acid derivatives, for example, have been identified as a promising scaffold for developing novel inhibitors of HIV-1 integrase, a critical enzyme for viral replication. acs.orgacs.orgresearchgate.net By chelating with magnesium ions in the enzyme's active site, these compounds can effectively block the viral life cycle. acs.orgresearchgate.net Research has also demonstrated the potential of N-rimantadine-indole-2-carboxamides against Mycobacterium tuberculosis, highlighting the role of these derivatives in combating drug-resistant pathogens. nih.gov
Inflammatory Diseases: The anti-inflammatory properties of indole derivatives have been recognized for some time, with indomethacin (B1671933) being a well-known example. nih.gov Newer research is exploring the potential of indole analogues in other inflammatory conditions. For example, in cystic fibrosis, a disease characterized by significant inflammation, targeted delivery of an indole derivative has been shown to restore immune and microbial homeostasis and reduce inflammatory pathology in preclinical models. mdpi.com This suggests a role for these compounds in managing a range of inflammatory disorders.
| Therapeutic Area | Target/Mechanism of Action | Example Compound Class/Derivative | Key Research Finding | Reference |
|---|---|---|---|---|
| Anticancer | EGFR/VEGFR-2 Inhibition | Hydrazone and Oxadiazole derivatives of Indole-6-carboxylic acid | Showed high antiproliferation activity, induced apoptosis, and arrested cancer cells in the G2/M phase. | nih.govresearchgate.net |
| Neurodegenerative Diseases | DYRK1A Inhibition | 11H-indolo[3,2-c]quinoline-6-carboxylic acids | Identified as selective inhibitors of DYRK1A, a kinase linked to Alzheimer's disease. | mdpi.com |
| Neurodegenerative Diseases | Inhibition of Amyloid-Beta (Aβ) and alpha-synuclein (B15492655) aggregation | Indirubin and its analogs | Prevent the aggregation of key proteins implicated in Alzheimer's and Parkinson's diseases. | nih.gov |
| Infectious Diseases (HIV) | HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives | Effectively inhibit the strand transfer of HIV-1 integrase by chelating Mg2+ ions in the active site. | acs.orgresearchgate.net |
| Inflammatory Diseases (Cystic Fibrosis) | Aryl Hydrocarbon Receptor (AhR) Agonism | Indole-3-aldehyde (3-IAld) | Site-specific delivery restored immune and microbial homeostasis and mitigated inflammatory pathology. | mdpi.com |
Synergistic Effects in Combination Therapies
The complexity of diseases like cancer often necessitates multi-drug treatment regimens. nih.gov A significant future direction for 4-Methoxy-1H-indole-6-carboxylic acid derivatives lies in their use in combination therapies to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. nih.govresearchgate.net
The rationale for this approach is multifaceted. Combining drugs can enhance efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing side effects. rsc.org Indole derivatives are particularly well-suited for this strategy. For instance, the indole-based multi-targeted tyrosine kinase inhibitor, Sunitinib, has shown synergistic effects when combined with the EGFR inhibitor Erlotinib for treating non-small cell lung cancer in preclinical models. rsc.org This suggests that combining an indole-6-carboxylic acid derivative targeting VEGFR with another agent targeting a different oncogenic pathway could yield a powerful synergistic anti-cancer effect.
Furthermore, the concept of creating hybrid molecules that fuse an indole scaffold with another bioactive component is being explored to generate compounds with inherent synergistic properties. researchgate.netnih.gov By designing multi-target compounds based on the indole-6-carboxylic acid framework, it may be possible to simultaneously inhibit multiple cancer-promoting pathways with a single chemical entity, representing an innovative approach to combination therapy. acs.orgnih.gov Studies have also shown that indole-based alkaloids like Vinorelbine are used in combination with platinum-based drugs such as cisplatin (B142131) to treat lung cancer, demonstrating the clinical relevance of this strategy. mdpi.comnih.gov
Advanced Drug Delivery Systems for Clinical Translation
The therapeutic potential of many promising compounds, including indole derivatives, can be limited by poor solubility, low bioavailability, or off-target toxicity. Advanced drug delivery systems offer a solution to these challenges, enabling the effective and safe clinical translation of these agents. For indole-based compounds, nanotechnology-based delivery systems are a particularly promising area of research.
Nano-delivery systems, such as niosomes, liposomes, and polymeric nanoparticles, can encapsulate indole derivatives, improving their solubility and protecting them from premature degradation. mdpi.com These nanocarriers can be engineered for targeted delivery to specific tissues or cells, such as tumors, thereby increasing the drug's concentration at the site of action while minimizing exposure to healthy tissues. mdpi.com For example, research into niosomes for plant-isolated indole derivatives has shown potential for applications in cancer treatment.
In the context of inflammatory diseases like cystic fibrosis, site-specific delivery of an indole derivative directly to the lung via dry powder inhalation or to the gut using enteric microparticles has proven to be an effective strategy for mitigating inflammation without compromising the ability to fight pathogens. mdpi.com This highlights the importance of tailoring the delivery system to the specific disease and target organ. As research on this compound analogues progresses, the parallel development of suitable advanced drug delivery systems will be crucial for realizing their full clinical potential.
Potential in Diagnostic and Theranostic Applications
Beyond therapeutics, the unique chemical properties of the indole scaffold make it an attractive candidate for the development of diagnostic and theranostic agents. Theranostics refers to an integrated approach that combines diagnosis and therapy, allowing for personalized treatment strategies.
Diagnostic Imaging: The indole structure can be modified to create probes for various medical imaging modalities. A significant area of development is in Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. mdpi.com Researchers are developing fluorine-18 (B77423) labeled indole-based analogues as PET tracers to visualize and quantify specific biological targets, such as the G-protein coupled receptor 44 (GPR44), which is implicated in inflammation and cancer. mdpi.comnih.gov Similarly, indole derivatives are being developed as PET radiotracers for imaging tau protein aggregates in the brain, which are a hallmark of Alzheimer's disease and other tauopathies. acs.orgnih.gov
Fluorescent Probes: The intrinsic fluorescence of many indole derivatives is another property being harnessed for diagnostics. acs.orgnih.gov Novel indole-based fluorescent probes are being designed to detect specific biomarkers with high sensitivity and selectivity. For example, a near-infrared "turn-on" fluorescent probe based on an indole scaffold has been created to detect hydrogen peroxide (H2O2), a key reactive oxygen species, with applications in imaging cellular processes and even specific organs like the gallbladder in preclinical models. nih.gov Other indole-based probes have been developed for pH sensing within living cells, providing valuable information about the cellular microenvironment. mdpi.comrsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Methoxy-1H-indole-6-carboxylic acid?
- Methodology : Utilize condensation reactions involving aldehyde intermediates, as demonstrated for structurally related indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate yields functionalized indole-carboxylic acids . Adapt similar protocols by substituting substituents to target the 4-methoxy-6-carboxylic acid isomer.
- Key Considerations : Optimize reaction time, temperature, and stoichiometry using design-of-experiment (DoE) approaches to maximize yield and purity.
Q. How can the structural integrity of this compound be confirmed?
- Methodology : Employ X-ray crystallography (e.g., SHELX software ) for unambiguous structural determination. Complement with spectroscopic techniques:
- NMR : Analyze methoxy (-OCH₃) and carboxylic acid (-COOH) proton/carbon signals.
- FTIR : Confirm functional groups via characteristic stretches (e.g., C=O at ~1700 cm⁻¹, OCH₃ at ~2850 cm⁻¹).
- HRMS : Validate molecular weight and fragmentation patterns .
Q. What is known about the physicochemical stability of this compound under varying conditions?
- Current Data : Limited direct data exists, but structurally similar indole derivatives exhibit stability in neutral pH and moderate temperatures (≤50°C) .
- Recommendations : Conduct accelerated stability studies (e.g., ICH guidelines) under varied pH, temperature, and light exposure. Monitor degradation via HPLC or TLC .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the biosynthesis or chemical synthesis of this compound?
- Protocol :
Define critical variables (e.g., substrate concentration, pH, agitation rate).
Use a face-centered central composite design to generate experimental runs.
Validate models via ANOVA and confirmatory experiments.
- Case Study : RSM increased antifungal metabolite (a related 6-methoxyindole derivative) production by 3.49-fold in Bacillus toyonensis .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Strategies :
- Cross-validate NMR/IR data with computational tools (e.g., DFT simulations for predicted spectra).
- Re-examine purification steps to rule out impurities or polymorphic forms.
- Reference crystallographic data (SHELX-refined structures ) to resolve ambiguous assignments.
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Antifungal Assays :
Use broth microdilution to determine MIC against Candida albicans or Aspergillus niger .
Assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to establish selectivity indices.
- Mechanistic Studies :
- Perform proteomic or transcriptomic analyses to identify target pathways.
- Use molecular docking to predict interactions with fungal enzymes (e.g., lanosterol demethylase).
Q. How can computational modeling predict the reactivity or pharmacokinetic properties of this compound?
- Approaches :
- ADMET Prediction : Use tools like SwissADME to estimate solubility, logP, and bioavailability.
- Molecular Dynamics : Simulate interactions with biological targets (e.g., quinone-binding sites in antifungal proteins) .
- Validation : Compare computational results with experimental data (e.g., HPLC logP measurements ).
Data Analysis and Interpretation
Q. How should researchers address gaps in physicochemical data (e.g., melting point, solubility)?
- Experimental Determination :
- Melting Point : Use differential scanning calorimetry (DSC).
- Solubility : Perform shake-flask experiments in buffers (pH 1–13) and organic solvents .
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- EC50/IC50 Calculation : Use nonlinear regression with bootstrap resampling for confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
